2-Methyl[1,3]azaphospholo[1,2-a]pyridine
Description
Properties
CAS No. |
113420-55-6 |
|---|---|
Molecular Formula |
C8H8NP |
Molecular Weight |
149.13 g/mol |
IUPAC Name |
2-methyl-[1,3]azaphospholo[1,2-a]pyridine |
InChI |
InChI=1S/C8H8NP/c1-7-6-9-5-3-2-4-8(9)10-7/h2-6H,1H3 |
InChI Key |
MPNDHGDFIWTWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC=CC2=P1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Electronic Effects: The phosphorus atom in azaphospholo derivatives introduces significant electron-withdrawing effects compared to nitrogen-based systems, altering aromaticity and reactivity. For example, phosphorus-containing rings exhibit stronger dienophilic reactivity, as demonstrated in DFT studies .
- Steric Profile : The methyl group at position 2 in this compound may hinder electrophilic substitution reactions compared to unsubstituted analogs.
Comparison :
- Phosphorus Incorporation : Azaphospholo synthesis relies on phosphorus reagents (e.g., PCl₃), contrasting with nitrogen-based systems that utilize cycloaddition or condensation .
- Scalability : Imidazo derivatives benefit from solvent-free grindstone methods, whereas azaphospholo routes may require stringent handling of PCl₃ .
Physicochemical Properties
Table 3: Physicochemical Data for Selected Compounds
Insights :
- Polarity : Phosphorus-containing compounds may exhibit lower polarity than nitrogen analogs, affecting solubility profiles.
- Stability : The presence of phosphorus could render azaphospholo derivatives more sensitive to hydrolysis or oxidation compared to imidazo/pyrrolo systems.
Reactivity
- Diels-Alder Reactivity: Azaphospholo compounds exhibit enhanced dienophilic behavior due to electron-deficient phosphorus centers, outperforming nitrogen analogs in cycloaddition reactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl[1,3]azaphospholo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclization reactions using chloroethynylphosphonates and hydrazinylpyridines under mild conditions (K₂CO₃, CH₃CN, room temperature, 4 hours). For example, describes a 5-exo-dig cyclization mechanism. Temperature and electron-deficient substituents (e.g., nitro groups) can induce Dimroth rearrangements, altering product regioselectivity .
- Key Variables :
- Temperature : Elevated temperatures (60°C) promote isomerization (e.g., [1,2,4]triazolo[4,3-a]pyridine → [1,2,4]triazolo[1,5-a]pyridine) .
- Substituents : Electron-withdrawing groups on hydrazinylpyridines increase rearrangement likelihood .
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- X-ray Diffraction : Resolves fused-ring geometry and substituent positions (e.g., methyl and phosphorus groups) .
- Multinuclear NMR :
- ¹H/¹³C NMR : Identifies methylene protons (δ 3.75–4.19 ppm, ²JHP = 20 Hz) and aromatic protons (δ 7.1–8.7 ppm) .
- ³¹P NMR : Detects phosphorus environments (δ 18.40–22.75 ppm) .
- HRMS : Confirms molecular formula and isotopic patterns .
Q. What are the preliminary reactivity profiles of this compound?
- Reactions :
- Nucleophilic Substitution : Chloro or bromo substituents undergo Suzuki coupling for aryl functionalization .
- Oxidation/Reduction : Phosphorus moieties can be oxidized to phosphonates or reduced to phosphines, altering electronic properties .
Advanced Research Questions
Q. How do Dimroth rearrangements and substituent effects complicate the synthesis of this compound derivatives?
- Mechanistic Insight : Nitro groups on hydrazinylpyridines trigger Dimroth rearrangements via ring-opening/ring-closing steps, leading to regioisomeric products (e.g., [1,2,4]triazolo[4,3-a]pyridine ↔ [1,2,4]triazolo[1,5-a]pyridine). Isomer ratios (≈1:1) are temperature-dependent .
- Mitigation Strategies :
- Low-Temperature Synthesis : Minimizes rearrangement .
- Electron-Neutral Substrates : Use hydrazinylpyridines without electron-withdrawing groups to suppress isomerization .
Q. What catalytic strategies enhance the functionalization of this compound?
- Rhodium-Catalyzed Coupling : Enables oxidative coupling of phosphonamidates with ethenes, followed by intramolecular aza-Michael additions to form dihydro[1,2]azaphosphole oxides (35% yield) .
- Palladium Catalysis : Facilitates cross-coupling reactions for introducing aryl/heteroaryl groups at specific positions .
Q. How do contradictory data on substituent positioning affect biological activity predictions?
- Case Study : Bromine at position 3 vs. 6 in imidazo[1,2-a]pyridines alters corrosion inhibition efficiency () and antimicrobial potency ().
- Resolution :
- QSAR Modeling : Correlates substituent position with logP and IC₅₀ values .
- Crystallography : Validates binding modes to biological targets (e.g., enzyme active sites) .
Q. What advanced methodologies are used to study the biochemical interactions of this compound?
- Techniques :
- Molecular Docking : Predicts binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ < 1 µM for MDR-TB) .
- Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with cancer-associated kinases (e.g., EGFR, IC₅₀ ≈ 2.3 µM) .
Q. How can synthetic byproducts be repurposed for novel applications?
- Example : Intramolecular aminolysis of diphenylphosphonates yields 1,3-dihydro-[1,2]azaphospholo[5,4-b]pyridine 2-oxides with antioxidant activity (EC₅₀ ≈ 15 µM in DPPH assays) .
- Strategy :
- Byproduct Screening : High-throughput assays identify unanticipated bioactivities .
- Structural Optimization : Methyl/tert-butyl groups enhance solubility and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
